Enhanced Lipophilicity vs. Parent Carboxylic Acid: A Key Determinant for Membrane Permeability and Synthetic Versatility
The ethyl ester form exhibits significantly higher lipophilicity compared to its parent carboxylic acid, 1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. This property is crucial for both its utility as a synthetic intermediate and its potential for improved passive membrane permeability in downstream biological applications. Specifically, the computed partition coefficient (XLogP3-AA) for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is 0.9 [1], whereas the corresponding value for the free acid is 0.05 (ACD/LogP) .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid: ACD/LogP = 0.05 |
| Quantified Difference | ΔLogP = 0.85 |
| Conditions | Computational prediction using XLogP3 3.0 and ACD/LogP algorithms. |
Why This Matters
The 18-fold higher theoretical partition coefficient (0.85 logP units) indicates substantially greater lipophilicity, a property directly linked to improved passive membrane permeability and better solubility in organic solvents for synthetic transformations.
- [1] PubChem Compound Summary for CID 353963, Ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate. View Source
